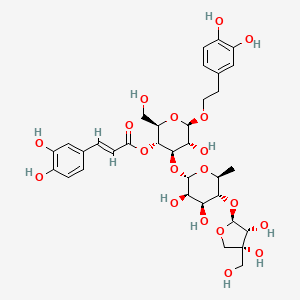
(5Z,7E)-(1S,3R)-18-acetoxy-9,10-seco-5,7,10(19)-cholestatriene-1,3,25-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
18-acetoxy-1alpha,25-dihydroxyvitamin D3 is a hydroxycalciol that is calcitriol with an acetoxy group at C-18. It has a role as a metabolite. It is a triol, a member of D3 vitamins and a hydroxycalciol. It derives from a calcitriol.
Aplicaciones Científicas De Investigación
Metabolic Studies and Vitamin D Analogs
- Antisera raised against various forms of 1,25-dihydroxycholecalciferol, including (5Z,7E)-(1S,3R)-1,3 dihydroxy-9,10-seco-24,25, 26,27-tetrakisnor-5,7,10(19)-cholestatrien-23-oic acid, have been used to study the metabolism of Vitamin D. These antisera have a high affinity for 1,25-dihydroxycholecalciferol and can differentiate between ergo- and cholecalciferol metabolites. They also played a role in measuring plasma concentrations of Vitamin D metabolites (Brown & Peacock, 1986).
Liver Microsomes and Vitamin D Metabolism
- Liver microsomes have been shown to convert 25-hydroxycholecalciferol into metabolites like 8 alpha,25-dihydroxy-9,10-seco-4,6,10(19)-cholestatrien-3- one, indicating the liver's role in further metabolizing Vitamin D derivatives (Thierry-Palmer et al., 1990).
Antiproliferative Effects in Cancer Cells
- A novel compound, diethyl [(5Z,7E)-(1S,3R)-1,3-dihydroxy-9,10-secochola-5,7,10(19)-trien-23-in-24-yl] phosphonate, has been synthesized. This compound is an antiproliferative vitamin D analogue and has shown significant effects in vitro on various cancer cell lines without calcemic effects in vivo (Salomón et al., 2011).
Synthesis and Photo-conversion for Anti-Cancer Drugs
- The synthesis and photo-conversion of androsta- and pregna-5,7-dienes into vitamin D3-like derivatives have been studied for potential use in anti-cancer drugs. These compounds are synthesized from precursors and converted under UVB irradiation, forming various products with potential therapeutic applications (Żmijewski et al., 2008).
Metabolism in Phagocytic Cells
- Phagocytic cells, such as monocyte-macrophages and myeloid leukemia cells, have been observed to metabolize 25-hydroxyvitamin D3 to various metabolites, including 8,25-dihydroxy-9,10-seco-4,6,10(19)-cholestatrien-3-one. This metabolism involves the production of novel compounds and suggests the role of dioxygenases in this process (Yamada et al., 1987).
Propiedades
Fórmula molecular |
C29H46O5 |
|---|---|
Peso molecular |
474.7 g/mol |
Nombre IUPAC |
[(3R,3aS,7E,7aS)-7-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-3-[(2R)-6-hydroxy-6-methylheptan-2-yl]-2,3,4,5,6,7a-hexahydro-1H-inden-3a-yl]methyl acetate |
InChI |
InChI=1S/C29H46O5/c1-19(8-6-14-28(4,5)33)25-12-13-26-22(9-7-15-29(25,26)18-34-21(3)30)10-11-23-16-24(31)17-27(32)20(23)2/h10-11,19,24-27,31-33H,2,6-9,12-18H2,1,3-5H3/b22-10+,23-11-/t19-,24-,25-,26+,27+,29+/m1/s1 |
Clave InChI |
WWUMIPQKNPFIAD-AMXJZHMKSA-N |
SMILES isomérico |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)COC(=O)C |
SMILES canónico |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)COC(=O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



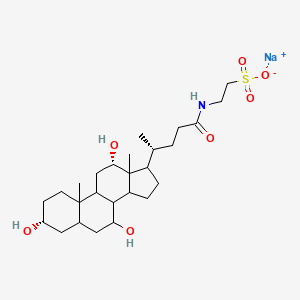
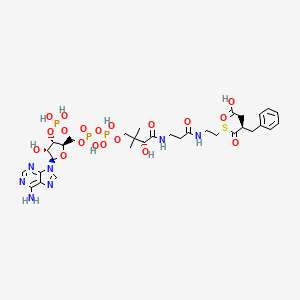
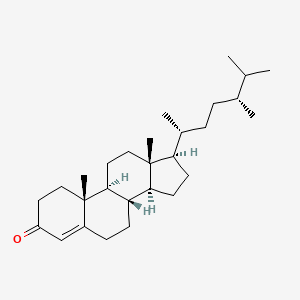


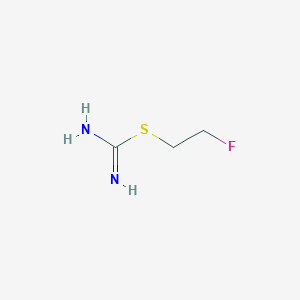

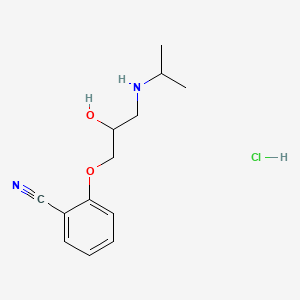
![3-[(1S,4aS,4bR,7R,8aS,10aS)-4b,7,8a,10a-tetramethyl-7-(4-methylpent-3-enyl)-2-propan-2-ylidene-3,4,4a,5,6,8,9,10-octahydro-1H-phenanthren-1-yl]propan-1-ol](/img/structure/B1243882.png)


![[1,2,4]Triazolo[1,5-a]quinoxaline](/img/structure/B1243888.png)
